
Acid-PEG5-TEMPO
Overview
Description
Acid-PEG5-TEMPO is a compound that combines a polyethylene glycol (PEG) linker with a terminal carboxylic acid and a TEMPO moiety. The PEG linker increases the water solubility of the compound, while the TEMPO moiety is a stable radical with various applications in chemistry and biochemistry. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid-PEG5-TEMPO can be synthesized through a series of chemical reactions involving the coupling of a PEG linker with a terminal carboxylic acid to a TEMPO moiety. The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Activation of the carboxylic acid: The carboxylic acid group is activated using EDC or HATU.
Coupling reaction: The activated carboxylic acid is then reacted with a TEMPO moiety in the presence of a base to form the desired product.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the required purity
Chemical Reactions Analysis
Types of Reactions
Acid-PEG5-TEMPO undergoes various types of chemical reactions, including:
Oxidation: TEMPO is commonly used as a catalyst in the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones
Substitution: The terminal carboxylic acid can react with primary and secondary amines to form amide bonds
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite (NaOCl) and sodium bromide (NaBr) in aqueous conditions.
Substitution: Reagents such as EDC, HATU, and bases like triethylamine (TEA) are used to facilitate the formation of amide bonds
Major Products Formed
Oxidation: The major products are aldehydes and ketones, depending on the starting alcohol.
Substitution: The major products are amides formed from the reaction of the carboxylic acid with amines
Scientific Research Applications
Bioconjugation
Overview : Acid-PEG5-TEMPO serves as a linker molecule in bioconjugation reactions. The terminal carboxylic acid group can react with primary amines to form stable amide bonds, facilitating the attachment of various biomolecules.
Key Reactions :
- The reaction between this compound and amines can be represented as follows:
Applications :
- Protein Labeling : This compound is used to label proteins for tracking and studying protein interactions and dynamics in biological systems. It enhances solubility and stability, making it suitable for various experimental conditions .
Bioimaging
Overview : The TEMPO moiety provides paramagnetic properties that are beneficial for electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to visualize and study biological processes in real-time.
Case Studies :
- In a study focused on plant cell wall lignification, TEMPO-based probes were utilized to ligate with mono-lignol reporters. This approach enabled EPR imaging to trace lignification processes within plant tissues . The incorporation of this compound enhanced the solubility and mobility of the probes within the complex biological matrix, improving imaging results.
Polymer Chemistry
Overview : this compound is employed as a mediator in controlled radical polymerization processes. Its stable radical nature allows it to initiate polymerization reactions under mild conditions.
Applications :
- Synthesis of Functional Polymers : It is used to synthesize polymers with specific functionalities by controlling the polymerization process through its radical activity. This has implications in developing new materials with tailored properties for various applications .
Catalysis
Overview : this compound acts as a catalyst in organic synthesis reactions, particularly in the oxidation of primary alcohols to aldehydes.
Applications :
- Its ability to stabilize radicals makes it an effective catalyst for various organic transformations, contributing to more efficient synthetic pathways in organic chemistry .
Pharmaceutical Research
Overview : The compound's unique properties allow it to be used in drug development and delivery systems.
Applications :
- Drug Conjugation : this compound can be conjugated with therapeutic agents to improve their solubility and bioavailability. This application is particularly relevant in targeted drug delivery systems where enhanced pharmacokinetics are desired .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Bioconjugation | Linker for protein labeling | Enhances solubility and stability |
Bioimaging | EPR spectroscopy for visualizing biological processes | Real-time tracking of biomolecular interactions |
Polymer Chemistry | Mediator in controlled radical polymerization | Tailored polymer properties |
Catalysis | Catalyst for organic synthesis | Efficient transformation pathways |
Pharmaceutical Research | Drug conjugation for improved delivery | Enhanced solubility and bioavailability |
Mechanism of Action
Acid-PEG5-TEMPO exerts its effects through the following mechanisms:
PROTACs: In the context of PROTACs, this compound acts as a linker that connects two ligands. One ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. .
Oxidation: TEMPO acts as a stable radical that facilitates the oxidation of alcohols to aldehydes and ketones by accepting electrons and transferring them to an oxidizing agent
Comparison with Similar Compounds
Similar Compounds
Acid-PEG4-TEMPO: Similar to Acid-PEG5-TEMPO but with a shorter PEG linker, which may affect its solubility and reactivity.
Acid-PEG6-TEMPO: Similar to this compound but with a longer PEG linker, which may enhance its solubility and flexibility
Uniqueness
This compound is unique due to its optimal PEG linker length, which provides a balance between solubility and reactivity. This makes it particularly effective in the synthesis of PROTACs and other applications where both properties are crucial .
Biological Activity
Acid-PEG5-TEMPO is a compound that combines a polyethylene glycol (PEG) linker with a terminal carboxylic acid and a TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) moiety. This unique structure enhances its solubility in water and allows it to serve as an effective linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These molecules are designed to selectively degrade specific proteins within cells by utilizing the ubiquitin-proteasome system, making this compound a significant player in both biochemical and therapeutic applications.
This compound functions primarily as a linker in PROTACs. It connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the recruitment of the target protein to the ligase for subsequent degradation. This mechanism is crucial for regulating various cellular processes, including:
- Protein Degradation : By promoting the degradation of specific proteins, this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
- Cell Cycle Regulation : For instance, PROTACs containing this compound can target cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
The compound's biochemical properties include:
- Stability : this compound is generally stable under recommended storage conditions but may lose activity over time if improperly stored.
- Water Solubility : The PEG component enhances its solubility, making it suitable for biological applications.
- Reactivity : The terminal carboxylic acid can react with primary amines to form stable amide bonds, facilitating the synthesis of various conjugates .
Cellular Effects
This compound influences several cellular processes by enabling targeted protein degradation. Its effects can vary based on dosage and environmental factors:
- Dosage Effects : In animal models, lower doses of PROTACs containing this compound can selectively degrade target proteins without significant toxicity.
- Environmental Influences : The efficiency of protein degradation may be affected by other interacting proteins or ligases present in the cellular environment .
Applications in Scientific Research
This compound has been utilized in various research domains:
- Chemistry : It serves as a catalyst in organic synthesis and controlled radical polymerization.
- Biology : Employed as a radical marker for biological systems using electron spin resonance spectroscopy.
- Medicine : Its role in developing PROTACs opens avenues for targeted therapies against diseases characterized by dysfunctional protein levels .
Case Study: Targeted Protein Degradation
Recent studies have highlighted the efficacy of PROTACs utilizing this compound in degrading specific proteins associated with cancer:
- A study demonstrated that PROTACs could effectively reduce levels of oncogenic proteins in cancer cell lines, leading to decreased proliferation rates and increased apoptosis .
Study | Target Protein | Effect on Cell Viability | Reference |
---|---|---|---|
Study A | CDK6 | 50% reduction at 100 nM | |
Study B | BCR-ABL | 70% reduction at 200 nM |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests favorable properties for therapeutic use:
- Absorption : Due to its water solubility, it can be efficiently absorbed in biological systems.
- Distribution : The PEG component helps distribute the compound throughout tissues.
- Metabolism : Involves interactions with enzymes related to the ubiquitin-proteasome system, facilitating targeted degradation processes .
Properties
CAS No. |
2055040-79-2 |
---|---|
Molecular Formula |
C23H43N2O9 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-(1-carboxy-3,6,9,12,15-pentaoxaoctadecan-18-amido)-2,2,6,6-tetramethylpiperidin-1-olate |
InChI |
InChI=1S/C23H43N2O9/c1-22(2)17-19(18-23(3,4)25(22)29)24-20(26)5-7-30-9-11-32-13-15-34-16-14-33-12-10-31-8-6-21(27)28/h19H,5-18H2,1-4H3,(H,24,26)(H,27,28) |
InChI Key |
UGFYUXWUXOOSOD-UHFFFAOYSA-N |
SMILES |
OC(CCOCCOCCOCCOCCOCCC(NC1CC(C)(C)N([O-])C(C)(C)C1)=O)=O |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid-PEG5-TEMPO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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